REACTION_CXSMILES
|
C(OC(=O)[NH:7][C:8]1([C:11]2[CH:16]=[CH:15][N:14]=[C:13]([S:17]([CH3:20])(=[O:19])=[O:18])[CH:12]=2)[CH2:10][CH2:9]1)(C)(C)C.[ClH:22].O1CCOCC1>CO>[ClH:22].[CH3:20][S:17]([C:13]1[CH:12]=[C:11]([C:8]2([NH2:7])[CH2:10][CH2:9]2)[CH:16]=[CH:15][N:14]=1)(=[O:19])=[O:18] |f:4.5|
|
Name
|
[1-(2-methanesulfonyl-pyridin-4-yl)-cyclopropyl]-carbamic acid tert-butyl ester
|
Quantity
|
606 mg
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)OC(NC1(CC1)C1=CC(=NC=C1)S(=O)(=O)C)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
2 mL
|
Type
|
reactant
|
Smiles
|
O1CCOCC1
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Type
|
CUSTOM
|
Details
|
The mixture stirred overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
is then concentrated
|
Type
|
CUSTOM
|
Details
|
the residue is triturated with ether-ethanol
|
Type
|
FILTRATION
|
Details
|
The solid is collected by filtration
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
Cl.CS(=O)(=O)C1=NC=CC(=C1)C1(CC1)N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |